N,N'-bis(2-bromophenyl)butanediamide
Description
N,N'-Bis(2-bromophenyl)butanediamide is a symmetric diamide compound featuring two 2-bromophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Bromine’s electronegativity and polarizability may enhance halogen bonding or alter solubility compared to other substituents.
Properties
Molecular Formula |
C16H14Br2N2O2 |
|---|---|
Molecular Weight |
426.1g/mol |
IUPAC Name |
N,N'-bis(2-bromophenyl)butanediamide |
InChI |
InChI=1S/C16H14Br2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
LBTYXFSDVGZBMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Effects
- N,N'-Bis(2-hydroxyphenyl)butanediamide : Structure: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, β = 90.58°. Key Differences: The hydroxyl groups enable hydrogen bonding, leading to tighter crystal packing compared to brominated analogs. Bromine’s larger atomic radius (1.85 Å vs. oxygen’s 0.66 Å) and lower hydrogen-bonding propensity would reduce crystallinity and increase hydrophobicity.
- N,N'-Bis(3,4-dichlorophenyl)butanediamide :
- Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis and inhibits oxygen evolution in spinach chloroplasts.
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic interactions, whereas bromine’s polarizability may favor halogen bonding in biological targets.
b. Chain Length and Lipophilicity
- Studies on N,N'-bis(aryl)alkanediamides show that increasing the alkanediamide chain length (e.g., ethanediamide vs. butanediamide) reduces antimycobacterial activity due to decreased aqueous solubility . For N,N'-bis(2-bromophenyl)butanediamide, the butanediamide chain may balance lipophilicity and solubility better than shorter chains.
Hypothetical Activity of this compound :
- Antimycobacterial Potential: Bromine’s halogen bonding capability could enhance interactions with bacterial targets, similar to chlorine in dichlorophenyl analogs .
- Herbicidal Activity : Analogous to N,N'-substituted 2-halobutanediamides (e.g., chloro derivatives act as herbicides) , brominated variants may exhibit enhanced persistence due to slower degradation.
Solubility and Physicochemical Properties
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